2-Amino-3-propylhexan-1-ol
Description
2-Amino-3-propylhexan-1-ol is a branched-chain amino alcohol with a six-carbon backbone. Its structure features a primary alcohol group at position 1, an amine group at position 2, and a propyl substituent at position 3 (Figure 1). This compound is hypothesized to exhibit amphiphilic properties due to its polar hydroxyl and amine groups combined with a hydrophobic alkyl chain.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-amino-3-propylhexan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3 |
InChI Key |
OLXLHWMIQJDKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-propylhexan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-propylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol.
Industrial Production Methods: Industrial production of 2-Amino-3-propylhexan-1-ol often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-propylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3-propylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most relevant structural analogs include 3-Amino-3-(2-aminophenyl)propan-1-ol () and other aliphatic amino alcohols like 2-aminooctan-1-ol. Key differences arise from substituents and backbone length:
The aromatic ring in 3-Amino-3-(2-aminophenyl)propan-1-ol introduces π-π interactions and increased rigidity, whereas the aliphatic propyl group in 2-Amino-3-propylhexan-1-ol enhances hydrophobicity and flexibility.
Physicochemical Properties
- Solubility: The aromatic analog () likely has lower water solubility due to its hydrophobic phenyl group, whereas 2-Amino-3-propylhexan-1-ol may exhibit moderate solubility in polar solvents owing to its shorter hydrophobic chain.
- Boiling/Melting Points: Longer aliphatic chains in 2-Amino-3-propylhexan-1-ol suggest higher boiling points than the 3-carbon analog but lower than aromatic derivatives due to weaker intermolecular forces.
Hazard Profiles
The compound in exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . In contrast, 2-Amino-3-propylhexan-1-ol’s aliphatic structure may reduce acute toxicity but could still pose risks due to amine reactivity. For example:
- Skin/Eye Irritation : Less severe than aromatic analogs but still plausible due to the amine group.
- Environmental Impact : Higher biodegradability is expected compared to aromatic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
